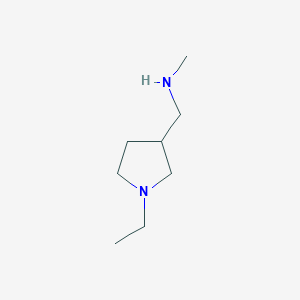

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

Descripción

BenchChem offers high-quality 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-5-4-8(7-10)6-9-2/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDGCOCEWURBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592068 |

Source

|

| Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-74-9 |

Source

|

| Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

An In-Depth Technical Guide on the

Abstract

This technical guide outlines a robust and efficient synthetic pathway for the preparation of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine, a novel substituted pyrrolidine derivative. Recognizing the prevalence of the pyrrolidine motif in medicinal chemistry, this document provides a detailed, scientifically-grounded strategy for its synthesis, tailored for researchers and drug development professionals. The proposed route prioritizes selectivity and yield by employing a reductive amination strategy, thereby circumventing common challenges such as over-alkylation associated with alternative methods. This guide furnishes a complete retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and detailed characterization data, establishing a self-validating and reproducible methodology for accessing this valuable chemical entity.

Introduction: The Pyrrolidine Scaffold and Synthetic Rationale

The pyrrolidine ring is a privileged N-heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and catalysts.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone in modern drug design. The synthesis of novel, specifically functionalized pyrrolidine derivatives is therefore of significant interest to the scientific community for the exploration of new chemical space and the development of next-generation therapeutics.

This guide focuses on the synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine. The strategic placement of an N-ethyl group on the pyrrolidine ring and a methylaminomethyl side chain at the C3-position creates a molecule with distinct physicochemical properties, including modulated basicity and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The following sections detail a logical and field-proven synthetic approach designed for efficiency, selectivity, and scalability.

Retrosynthetic Analysis and Strategy Selection

To devise the most effective synthesis, a retrosynthetic analysis was performed. Two primary disconnection strategies were considered for the target molecule.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic approaches for the target molecule.

-

Pathway A: Reductive Amination. This approach disconnects the C-N bond of the secondary amine, leading back to 1-ethylpyrrolidin-3-carbaldehyde and methylamine. Reductive amination is a powerful one-pot reaction where an aldehyde or ketone reacts with an amine to form an imine (or iminium ion), which is then immediately reduced by a mild hydride agent present in the reaction mixture.[2] This method is highly regarded for its selectivity in producing secondary amines.[3]

-

Pathway B: Direct Alkylation. This strategy involves the methylation of a primary amine precursor, (1-ethylpyrrolidin-3-yl)methanamine, using an alkylating agent like methyl iodide.[4] While feasible, this pathway is often plagued by a critical lack of selectivity. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to competitive over-alkylation and the formation of undesired tertiary amine and quaternary ammonium salt byproducts.[5] This complicates purification and significantly reduces the yield of the target compound.

Strategic Choice: Pathway A, via reductive amination, is selected as the superior strategy. It offers a controlled, high-yielding, and selective route to the desired secondary amine, aligning with the principles of efficient and reliable chemical synthesis.

Proposed Synthetic Workflow

The chosen pathway is a three-step sequence starting from a commercially available or readily synthesized precursor, 1-ethylpyrrolidine-3-carboxylic acid. Each step utilizes well-established and high-yielding transformations.

Figure 2: Overall Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with specified conditions and analytical checkpoints to ensure reaction completion and product purity.

Step 1: Synthesis of (1-Ethylpyrrolidin-3-yl)methanol

-

Rationale: The first step involves the reduction of the carboxylate ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is chosen as a potent reducing agent capable of efficiently performing this transformation. The reaction is preceded by esterification of the carboxylic acid to improve handling and solubility.

-

Methodology:

-

To a solution of 1-ethylpyrrolidine-3-carboxylic acid (1.0 eq) in methanol (5 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride.

-

Suspend the crude ester in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of LiAlH₄ (1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, warm the reaction to room temperature and stir for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation to yield (1-ethylpyrrolidin-3-yl)methanol as a colorless oil.

-

Step 2: Synthesis of 1-Ethylpyrrolidin-3-carbaldehyde

-

Rationale: This step requires the selective oxidation of the primary alcohol to an aldehyde. Dess-Martin periodinane (DMP) is selected as the oxidant due to its mild reaction conditions, high efficiency, and compatibility with amine functional groups.

-

Methodology:

-

Dissolve (1-ethylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the resulting suspension for 2-3 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (sodium thiosulfate).

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification due to its potential instability.

-

Step 3:

-

Rationale: The final step is the crucial reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is less basic and more selective for iminium ions over aldehydes, reducing the likelihood of side reactions.[5] The reaction is typically performed as a one-pot procedure.

-

Methodology:

-

Dissolve the crude 1-ethylpyrrolidin-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).

-

Add a solution of methylamine (1.5 eq, 2.0 M in THF) to the mixture.

-

Stir for 20 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final compound.

-

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be validated through rigorous analytical characterization.

| Compound | Step | Expected Yield | Purity (Post-Purification) | Key Characterization Data (Expected) |

| (1-Ethylpyrrolidin-3-yl)methanol | 1 | 80-90% | >97% | ¹H NMR: Signals for ethyl group, pyrrolidine ring protons, and CH₂OH. MS (ESI+): [M+H]⁺ at m/z 130.1. |

| 1-Ethylpyrrolidin-3-carbaldehyde | 2 | 75-85% | (Used crude) | ¹H NMR: Appearance of aldehyde proton signal (~9.7 ppm), disappearance of CH₂OH protons. |

| 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine | 3 | 70-80% | >98% | ¹H NMR: Signals for N-ethyl, N-methyl, and pyrrolidine protons. ¹³C NMR: Correlating carbon signals. MS (ESI+): [M+H]⁺ at m/z 157.2. HRMS: Calculated exact mass. |

Mechanistic Insights: The Reductive Amination Pathway

The success of this synthesis hinges on the reductive amination step. The mechanism proceeds through two distinct phases: the formation of an iminium ion followed by its irreversible reduction.

-

Iminium Ion Formation: The aldehyde carbonyl is attacked by the nucleophilic methylamine, forming a hemiaminal (or carbinolamine) intermediate.

-

Dehydration: Under the reaction conditions, this unstable intermediate readily loses a molecule of water to form a positively charged iminium ion.

-

Hydride Reduction: The selective reducing agent, NaBH(OAc)₃, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

Figure 3: Mechanism of Reductive Amination

Caption: Key steps in the formation of the target secondary amine.

Conclusion

This guide presents a comprehensive and technically sound strategy for the synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine. By leveraging a multi-step sequence culminating in a selective reductive amination, this approach provides a reliable method for obtaining the target molecule in high yield and purity. The detailed protocols and mechanistic explanations offer researchers a clear and actionable framework for implementation in a laboratory setting, facilitating further exploration of this and related compounds in the field of drug discovery and development.

References

-

Fleck, T. J., McWhorter Jr, W. W., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

-

Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of... An-Najah Staff. [Link]

- CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.

- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of N-ethyl-3-pyrrolidinemethanamine. PrepChem.com. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Alkylation of Hydroxypyrones. Journal of Scientific & Industrial Research. [Link]

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. [Link]

-

Reductive Amination. YouTube. [Link]

-

Formation of Pyrroloindolines via the Alkylation of Tryptamines with Trichloroacetimidates. PubMed Central. [Link]

-

Methyl 1-ethyl-3′-[hydroxy(naphthalen-1-yl)methyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate. ResearchGate. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione. ResearchGate. [Link]

- CN110590706B - Preparation method of N-methylpyrrolidine.

-

Reaction pathway of synthesis of N-methylpyrrolidine product. ResearchGate. [Link]

-

Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

Foreword: The Strategic Importance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component in the design of novel therapeutics. The target molecule of this guide, 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine, is a functionalized pyrrolidine derivative with potential applications as a building block in drug discovery, particularly in the development of agents targeting the central nervous system. This guide provides a comprehensive overview of two robust synthetic routes to this compound, designed for researchers, scientists, and drug development professionals.

Strategic Overview: Two Convergent Synthetic Pathways

Two principal synthetic strategies are presented herein for the preparation of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine. Both routes commence from a common precursor, 1-ethylpyrrolidine-3-carboxylic acid, and diverge in their approach to constructing the N-methylmethanamine side chain.

-

Route 1: The Reductive Amination Pathway. This classic and highly reliable approach involves the sequential reduction of the carboxylic acid to an aldehyde, followed by a reductive amination with methylamine to forge the final C-N bond.

-

Route 2: The Amide Reduction Pathway. This alternative route entails the formation of an N-methylamide from the carboxylic acid, which is subsequently reduced to the target secondary amine using a powerful hydride reagent.

The choice between these routes may be dictated by the availability of specific reagents, desired scale of synthesis, and the specific capabilities of the laboratory.

Route 1: The Reductive Amination Pathway

This pathway is a four-step sequence that offers excellent control over each transformation.

Figure 1: The Reductive Amination Pathway for the synthesis of the target molecule.

Step 1: Synthesis of 1-Ethylpyrrolidine-3-carboxylic acid

The synthesis of the key starting material can be achieved through various methods. A plausible route, adapted from literature procedures for similar structures, involves the N-alkylation of a suitable pyrrolidine-3-carboxylic acid precursor. For the purpose of this guide, we will assume the availability of 1-ethylpyrrolidine-3-carboxylic acid. Should a synthesis be required, a multi-step approach starting from commercially available materials like glycine ethyl ester can be employed, involving steps such as N-protection, cyclization, and subsequent N-ethylation.[1]

Step 2: Reduction of 1-Ethylpyrrolidine-3-carboxylic acid to (1-Ethylpyrrolidin-3-yl)methanol

The reduction of the carboxylic acid to the corresponding primary alcohol is efficiently accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: A solution of 1-ethylpyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude (1-ethylpyrrolidin-3-yl)methanol, which can be purified by vacuum distillation.

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Reaction Time | 4-6 hours |

| Workup | Fieser Workup |

Step 3: Oxidation of (1-Ethylpyrrolidin-3-yl)methanol to 1-Ethylpyrrolidine-3-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Swern oxidation or Dess-Martin periodinane (DMP) are suitable choices.

Experimental Protocol (Swern Oxidation):

-

Oxalyl Chloride Activation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). A solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in DCM is added dropwise.

-

Alcohol Addition: A solution of (1-ethylpyrrolidin-3-yl)methanol (1.0 equivalent) in DCM is added dropwise to the activated DMSO solution at -78 °C.

-

Reaction: The mixture is stirred at -78 °C for 30 minutes.

-

Base Quench: Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

Workup: Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude aldehyde is purified by flash column chromatography on silica gel.

Step 4: Reductive Amination of 1-Ethylpyrrolidine-3-carbaldehyde with Methylamine

This final step involves the formation of an imine intermediate between the aldehyde and methylamine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride is an excellent choice of reducing agent for this transformation due to its mildness and selectivity.[3][4][5][6][7]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-ethylpyrrolidine-3-carbaldehyde (1.0 equivalent) in 1,2-dichloroethane (DCE), methylamine (as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine, 1.5 equivalents) is added.

-

Reducing Agent Addition: Sodium triacetoxyborohydride (1.5 equivalents) is added in one portion.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or vacuum distillation to afford 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine.

| Parameter | Value |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Solvent | 1,2-Dichloroethane (DCE) |

| Amine Source | Methylamine (solution or salt) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Route 2: The Amide Reduction Pathway

This two-step alternative offers a more direct conversion from the carboxylic acid, bypassing the need for alcohol and aldehyde intermediates.

Figure 2: The Amide Reduction Pathway for the synthesis of the target molecule.

Step 1: Synthesis of N-Methyl-1-ethylpyrrolidine-3-carboxamide

The carboxylic acid is converted to the corresponding N-methylamide using standard peptide coupling reagents.

Experimental Protocol:

-

Reaction Setup: A solution of 1-ethylpyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous DCM is treated with a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Amine Addition: Methylamine hydrochloride (1.2 equivalents) is added, followed by an additional equivalent of DIPEA.

-

Reaction: The reaction mixture is stirred at room temperature for 4-8 hours until completion.

-

Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude amide is purified by flash column chromatography.

Step 2: Reduction of N-Methyl-1-ethylpyrrolidine-3-carboxamide

The amide is reduced to the target amine using a strong reducing agent like lithium aluminum hydride.[8][9]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF.

-

Amide Addition: A solution of N-methyl-1-ethylpyrrolidine-3-carboxamide (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

Reaction: The reaction mixture is heated to reflux for 6-12 hours.

-

Workup and Purification: The workup and purification follow the same procedure as described in Step 2 of Route 1.

Conclusion and Outlook

Both synthetic routes presented in this guide provide viable and effective methods for the preparation of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine. The reductive amination pathway (Route 1) offers a more controlled, stepwise approach, while the amide reduction pathway (Route 2) is more convergent. The choice of route will depend on the specific needs and resources of the research team. The protocols provided are based on well-established chemical principles and analogous transformations, and they should serve as a solid foundation for the successful synthesis of this valuable chemical building block.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents. (n.d.).

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

- Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617.

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Reag.paperplane.io. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Yin, F., Garifullina, A., & Tanaka, F. (2021). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 19(31), 6852–6859.

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

- Nguyen, T. T. H., & Vo, D.-V. N. (2018). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Vietnam Journal of Science and Technology, 56(2B), 230.

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents. (n.d.).

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. (n.d.).

-

Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

- Bobko, A. A., Gaponova, I. A., Kirilyuk, I. A., & Grigor'ev, I. A. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules (Basel, Switzerland), 23(10), 2530.

-

Dr. P. (2023, November 6). Reduction of Amides with LiAlH4 [Video]. YouTube. [Link]

- Zhang, Y., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 20(22), 5221-5229.

-

Reddit. (2023, May 21). Mechanism of carbamate reduction to N-methyl? r/chemistry. Retrieved from [Link]

- Iqbal, M. S., et al. (2015). Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl)-3-(trans-4-methyl Cyclohexyl) Urea Amaryl or Glimepiride, An Oral Antidiabetic Drug. Biomedical and Pharmacology Journal, 8(2), 861-870.

- Royal Society of Chemistry. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry.

- Yin, F., Garifullina, A., & Tanaka, F. (2021). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 19(31), 6852-6859.

Sources

- 1. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

Characterization of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

An In-depth Technical Guide to the

This guide provides a comprehensive technical overview of the characterization of the novel compound, 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to confirming the structure, purity, and key physicochemical properties of this molecule. The methodologies described herein are grounded in established analytical principles and are designed to ensure scientific rigor and data integrity.

Introduction and Rationale

Pyrrolidine derivatives are a class of compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The specific compound, 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine, represents a potential building block or active pharmaceutical ingredient (API) whose precise characterization is essential for any further development. This guide provides a roadmap for its synthesis and comprehensive analysis, ensuring a thorough understanding of its chemical identity and properties.

Proposed Synthesis Pathway

The synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine can be approached through a multi-step process, beginning with commercially available starting materials. A plausible and efficient synthetic route is outlined below. The rationale for this pathway is based on well-established organic reactions that are amenable to scale-up.

DOT Script for Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following sections detail the recommended analytical techniques and expected outcomes.

General Physicochemical Properties

The predicted physicochemical properties of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine, based on its structure and data from related compounds, are summarized in the table below.

| Property | Predicted Value | Method of Determination |

| Molecular Formula | C₈H₁₈N₂ | High-Resolution Mass Spectrometry |

| Molecular Weight | 142.24 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Boiling Point | ~180-190 °C | Distillation under reduced pressure |

| pKa | ~9.5-10.5 | Potentiometric Titration |

| LogP | ~1.5-2.0 | Calculated or HPLC with UV detection |

Spectroscopic Analysis

NMR is a powerful tool for the structural elucidation of organic molecules. For 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine, both ¹H and ¹³C NMR spectra are essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrrolidine ring protons, and the N-methyl and methylene bridge protons. The chemical shifts will be influenced by the nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) to fully assign all proton and carbon signals.

-

Data Analysis: Integrate the proton signals to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity of the atoms.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation: Under electron ionization (EI), the molecule is expected to fragment at the C-C bond between the pyrrolidine ring and the methylene bridge, as well as showing loss of the ethyl group. Electrospray ionization (ESI) will likely show a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion (for ESI) or after separation by gas chromatography (for EI).

-

Ionization: Utilize either ESI or EI.

-

Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

High-Resolution MS (HRMS): Perform HRMS to determine the exact mass and confirm the elemental composition.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of the synthesized compound.

HPLC is a versatile technique for purity determination and can also be used for purification.

Experimental Protocol for HPLC:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or triethylamine) and acetonitrile or methanol is suitable.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.

-

Purity Assessment: The purity is determined by the relative area of the main peak.

GC is well-suited for the analysis of volatile amines.

Experimental Protocol for GC:

-

Column: A polar capillary column (e.g., DB-WAX or similar) is recommended.

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: Develop a temperature gradient to ensure good separation of the analyte from any impurities.

-

Purity Calculation: The purity is calculated from the peak area percentages.

DOT Script for Characterization Workflow

Caption: Integrated workflow for the synthesis, purification, and characterization of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine.

Potential Biological Significance and Further Research

Many N-substituted pyrrolidine derivatives exhibit activity as central nervous system agents, antimicrobial compounds, or enzyme inhibitors. The structural motifs present in 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine suggest that it could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research could involve screening this compound for biological activity in various assays, as well as using it as a scaffold for the development of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

The comprehensive characterization of novel chemical entities is a cornerstone of drug discovery and development. This guide has provided a detailed, step-by-step framework for the synthesis and analysis of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine. By following the outlined protocols for spectroscopic, chromatographic, and physicochemical analysis, researchers can confidently establish the identity, purity, and key properties of this compound, paving the way for its potential application in further scientific investigation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17389965, (1-Methylpyrrolidin-3-yl)methanamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154085340, (1-Ethylpyrrolidin-3-yl)-phenylmethanone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 117295, 2-Aminomethyl-1-ethylpyrrolidine. [Link]

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

-

Hsieh, Y. L., et al. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Drug Testing and Analysis, 14(11-12), 1953-1965. [Link]

-

Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. [Link]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

A Note on the Subject Compound: As of the date of this publication, 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is not a widely studied compound, and there is a notable absence of direct pharmacological data in the peer-reviewed scientific literature. Therefore, this guide is presented as a theoretical framework for researchers and drug development professionals. The subsequent sections outline a hypothesized mechanism of action based on established structure-activity relationships (SAR) of analogous compounds containing the pyrrolidine scaffold. The experimental protocols provided are intended as a roadmap for the empirical validation of these hypotheses.

Introduction and Structural Analysis

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is a synthetic molecule featuring a pyrrolidine ring, which is a five-membered saturated nitrogen heterocycle. This core structure is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs with a wide range of biological activities.[1][2] The key structural features of the topic compound are:

-

An N-ethylpyrrolidine moiety: The ethyl group on the pyrrolidine nitrogen can influence the compound's lipophilicity and its interaction with biological targets.

-

A 3-position substitution: The substituent is located at the 3-position of the pyrrolidine ring. The stereochemistry at this position (R or S) will be critical in determining its pharmacological profile, as is common with many centrally active pyrrolidine derivatives.[2]

-

An N-methylmethanamine side chain: This flexible side chain is a key pharmacophoric element. Its structural similarity to the ethylamine backbone of many monoamine neurotransmitters (e.g., dopamine, norepinephrine) suggests a potential interaction with monoaminergic systems in the central nervous system (CNS).

Given these structural characteristics, it is plausible to hypothesize that 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is a CNS-active compound, likely modulating the activity of monoamine neurotransmitter systems.

Hypothesized Mechanism of Action

Based on the structure-activity relationships of related 3-substituted pyrrolidine compounds, which are known to interact with monoamine transporters and receptors, we propose a primary and a secondary putative mechanism of action.[3]

Primary Hypothesis: Monoamine Transporter Inhibition

The N-methylmethanamine side chain is a common feature in compounds that act as monoamine transporter ligands. Therefore, the most probable mechanism of action for 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is the inhibition of the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT). Such inhibition would lead to an increase in the synaptic concentration of these neurotransmitters, resulting in enhanced monoaminergic signaling. The relative potency for each transporter will determine the compound's specific pharmacological profile (e.g., stimulant, antidepressant, or entactogenic effects).

The N-ethyl group on the pyrrolidine ring may confer a higher affinity for DAT and NET over SERT, a characteristic seen in some pyrrolidine-containing synthetic cathinones.[4]

Secondary Hypothesis: Direct Receptor agonism/antagonism

In addition to transporter inhibition, 3-substituted pyrrolidines can also exhibit direct activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3] It is conceivable that 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine could act as an agonist or antagonist at specific receptor subtypes, such as:

-

Dopamine D2-like receptors (D2, D3, D4): Interaction with these receptors could modulate the effects of increased synaptic dopamine.

-

Serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Activity at these receptors could contribute to a more complex pharmacological profile, potentially influencing mood, cognition, and perception.

The overall effect of the compound would be a composite of its actions on both transporters and receptors.

Proposed Experimental Validation

To elucidate the true mechanism of action, a systematic experimental approach is required. The following protocols are designed to test the aforementioned hypotheses.

In Vitro Characterization

The initial step is to determine the binding affinity of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine for a panel of CNS targets. This is a high-throughput method to identify the most likely biological targets.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the human recombinant transporters (DAT, NET, SERT) or receptors of interest (e.g., D2, 5-HT2A).

-

Assay Buffer: Use an appropriate buffer for each target (e.g., Tris-HCl based buffers).

-

Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound (1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine).

-

Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Proposed Target Panel for Initial Binding Assays

| Target | Radioligand | Non-specific Ligand |

| Transporters | ||

| DAT | [³H]WIN 35,428 | Cocaine (10 µM) |

| NET | [³H]Nisoxetine | Desipramine (1 µM) |

| SERT | [³H]Citalopram | Fluoxetine (1 µM) |

| Receptors | ||

| Dopamine D2 | [³H]Spiperone | Haloperidol (10 µM) |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Serotonin (10 µM) |

| Serotonin 5-HT2A | [³H]Ketanserin | Mianserin (1 µM) |

Once binding affinities are established, functional assays are necessary to determine the nature of the interaction (e.g., inhibitor, agonist, antagonist, or substrate/releaser).

Protocol: Synaptosomal Monoamine Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine or a reference compound (e.g., cocaine).

-

Initiation of Uptake: Add a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine).

-

Incubation: Incubate for a short period at 37°C to allow for uptake.

-

Termination and Analysis: Terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity in the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Diagram 1: Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of the target compound.

In Vivo and Behavioral Pharmacology

To understand the physiological and behavioral effects of the compound, in vivo studies in animal models are essential.

Protocol: Rodent Locomotor Activity

-

Habituation: Place mice or rats in individual locomotor activity chambers and allow them to habituate for 30-60 minutes.

-

Administration: Administer various doses of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 1-3 hours post-injection.

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group to determine if the compound has stimulant, depressant, or no effect on activity.

Diagram 2: Hypothesized Signaling Pathway at a Dopaminergic Synapse

Caption: Putative mechanism of action at a dopaminergic synapse.

Conclusion and Future Directions

The structural features of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine strongly suggest that it is a psychoactive compound, likely acting as a monoamine reuptake inhibitor. The proposed experimental workflow provides a clear path to systematically investigate its mechanism of action, from molecular target identification to behavioral characterization. The results of these studies will be crucial in determining its potential therapeutic applications or its abuse liability. Further research should also focus on its metabolism, pharmacokinetics, and toxicology to build a complete pharmacological profile.

References

-

Gümgüm, B., Uslu, H., Acar, Ç., & Göktaş, O. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

- Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

Kozak, R., & Tonder, J. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5789. [Link]

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

- Nguyen, V. H., Nguyen, A. T., Phan, T. T., & Trinh, T. T. H. (2020). Green Organic Synthesis of N-Methylpyrrolidine. Vietnam Journal of Science and Technology, 58(2), 231-237.

- Choubey, P. K., Tripathi, A., Sharma, P., & Shrivastava, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721.

-

Valle, C., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]

-

Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 221-229. [Link]

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. (n.d.).

- Dixon, D. D., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Organic Letters, 20(24), 7783-7787.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicology Screening of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

Introduction: Characterizing a Novel Chemical Entity

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is a novel chemical entity featuring a substituted pyrrolidine ring, a structural motif common in a wide range of biologically active compounds, from FDA-approved therapeutics to novel psychoactive substances (NPS).[1][2] The pyrrolidine scaffold's non-planar, sp3-hybridized nature allows for complex three-dimensional structures that can drive high-affinity interactions with biological targets.[1] However, this same structural complexity necessitates a robust and early assessment of potential toxicity.

The presence of a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain suggests potential interactions with central nervous system (CNS) targets, such as dopamine transporters, which is a known characteristic of some pyrrolidine-containing cathinones.[3] This structural alert, coupled with the compound's novelty, mandates a systematic toxicological evaluation before significant resources are invested in its development.

This guide outlines a tiered, multi-parametric approach to preliminary toxicology screening. The strategy is designed to efficiently identify potential liabilities such as cytotoxicity, genotoxicity, cardiotoxicity, and metabolic instability. By front-loading high-throughput in vitro assays, this workflow aims to build a comprehensive safety profile while minimizing the use of animal models, in line with modern regulatory expectations.[4][5]

A Tiered Strategy for Preclinical Safety Assessment

The proposed screening cascade is built on a foundation of logical progression. We begin with broad, rapid assessments of fundamental toxicity and gradually move towards more complex, specific, and resource-intensive assays. This tiered approach ensures that potential deal-breaking flaws are identified early.[6]

The workflow is structured into three primary phases:

-

Phase 1: Foundational Assessment: In vitro assays to determine basal cytotoxicity, genotoxic potential, and preliminary metabolic characteristics.

-

Phase 2: Specific Liability Screening: Focused in vitro assays targeting known high-risk areas, such as cardiac ion channel inhibition.

-

Phase 3: Integrated & Conditional Assessment: Synthesis of all in vitro data to inform a preliminary risk assessment and guide the decision for a limited, ethically-sound in vivo study if warranted.

Caption: Tiered toxicological screening workflow for a novel chemical entity.

Phase 1: Foundational In Vitro Screening

Basal Cytotoxicity Assessment

Objective: To determine the concentration at which the test compound induces general cellular death. This is a fundamental parameter that establishes a dose range for all subsequent, more complex in vitro assays.

Causality & Rationale: A compound that is highly cytotoxic at low concentrations is unlikely to be a viable candidate. The Neutral Red Uptake (NRU) assay is selected here. It measures the viability of cells by assessing their ability to maintain membrane integrity and accumulate the supravital dye neutral red in their lysosomes. It is a well-validated, robust, and cost-effective method for initial cytotoxicity screening.[7]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

-

Cell Plating: Seed a suitable cell line (e.g., Balb/c 3T3 or HepG2) in a 96-well microtiter plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine in a suitable solvent (e.g., DMSO, water). Create a serial dilution series (e.g., 8 concentrations ranging from 0.1 µM to 1000 µM).

-

Dosing: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., Sodium Dodecyl Sulfate).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Staining: Remove the dosing medium and wash the cells with Phosphate Buffered Saline (PBS). Add 100 µL of medium containing 50 µg/mL neutral red and incubate for 3 hours.

-

Dye Extraction: Remove the staining medium, wash the cells with PBS, and add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water). Shake the plate for 10 minutes to extract the dye.

-

Data Acquisition: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of viability).

Data Presentation: Expected Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value (µM) |

|---|---|---|---|---|

| Test Compound | HepG2 | NRU (24h) | IC50 | Experimental Result |

| Positive Control (SDS) | HepG2 | NRU (24h) | IC50 | Expected Value |

Genotoxicity Assessment

Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage. Genotoxicity is a critical indicator of potential carcinogenicity.[8] A standard battery of two in vitro tests is recommended to cover different endpoints: gene mutation and chromosomal damage.[9]

Causality & Rationale: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity).[8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[10] A mutagenic compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies.[10] The inclusion of a rat liver extract (S9 fraction) is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[10]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) recommended by OECD Guideline 471.

-

Metabolic Activation: Prepare the S9 mix (rat liver S9 fraction + cofactor solution) if metabolic activation is being tested.

-

Dosing & Plating: In a test tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for non-activation plates). Add 2.0 mL of molten top agar.

-

Incubation: Gently vortex the mixture and pour it onto a minimal glucose agar plate (histidine-free). Allow the top agar to solidify.

-

Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

-

Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Data Presentation: Expected Ames Test Results

| Strain | Metabolic Activation (S9) | Test Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control |

|---|---|---|---|---|

| TA100 | - | 0 (Vehicle) | 120 ± 15 | 1.0 |

| 10 | Result | Result | ||

| 50 | Result | Result | ||

| 100 | Result | Result | ||

| TA100 | + | 0 (Vehicle) | 135 ± 18 | 1.0 |

| 10 | Result | Result | ||

| 50 | Result | Result |

| | | 100 | Result | Result |

Causality & Rationale: This assay complements the Ames test by detecting chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).[11] During cell division, chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei, forming small, separate nuclei called micronuclei. The use of Cytochalasin B, which blocks cytokinesis, allows for the specific analysis of cells that have completed one nuclear division, making the identification of micronuclei unambiguous.[12][11]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) to a sufficient density.

-

Compound Exposure: Treat the cells with at least three concentrations of the test compound (with and without S9 metabolic activation) for a short duration (e.g., 3-6 hours). The highest concentration should induce approximately 50% cytotoxicity.

-

Recovery & Cytokinesis Block: Remove the compound, wash the cells, and add fresh medium containing Cytochalasin B. Culture for a period equivalent to 1.5-2.0 normal cell cycles.

-

Harvesting: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix.

-

Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Metabolic Stability & CYP450 Inhibition

Objective: To assess the compound's susceptibility to metabolism by liver enzymes and its potential to inhibit major Cytochrome P450 (CYP) isoforms.

Causality & Rationale: Poor metabolic stability can lead to low bioavailability and short duration of action. Conversely, inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[13][14] If our test compound inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to toxic plasma levels of that other drug.[13] This assay screens against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15]

Experimental Protocol: CYP450 Inhibition Assay (IC50)

-

System Preparation: Use human liver microsomes (HLMs) as the enzyme source.

-

Incubation Mixture: In a 96-well plate, combine HLMs, a specific probe substrate for the CYP isoform being tested, and various concentrations of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. Incubate at 37°C for a predetermined time.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., cold acetonitrile).

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the amount of metabolite formed from the probe substrate using LC-MS/MS.

-

Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to determine the percent inhibition. Calculate the IC50 value (the concentration of test compound that causes 50% inhibition of the enzyme activity).[16]

Phase 2: Specific Liability Screening

Cardiotoxicity: hERG Inhibition Assay

Objective: To evaluate the compound's potential to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.

Causality & Rationale: Blockade of the hERG channel is a critical safety liability in drug development.[17][18] This channel plays a key role in cardiac repolarization, and its inhibition can lead to QT interval prolongation, a condition that can trigger fatal arrhythmias like Torsade de Pointes.[19][20] Many compounds containing a basic nitrogen atom, like our test molecule, are known to interact with the hERG channel, making this assay a mandatory checkpoint.[17] Automated patch-clamp systems provide a high-throughput and reliable method for this assessment.[20]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 5. hoeford.com [hoeford.com]

- 6. atcc.org [atcc.org]

- 7. mdpi.com [mdpi.com]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. altasciences.com [altasciences.com]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. lnhlifesciences.org [lnhlifesciences.org]

- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. creative-bioarray.com [creative-bioarray.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its prevalence is a testament to a unique combination of structural and physicochemical properties that make it an ideal scaffold for drug design. Found in a vast array of natural products, from alkaloids like nicotine and cocaine to the essential amino acid proline, the pyrrolidine core provides a versatile three-dimensional framework that has been expertly exploited by nature and scientists alike.[4] In synthetic pharmaceuticals, this scaffold is a key component in drugs spanning a multitude of therapeutic areas, including antiviral, anticancer, antihypertensive, and central nervous system (CNS) agents.[1][2]

The utility of the pyrrolidine motif in drug discovery can be attributed to several key factors:

-

Stereochemical Richness: The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[5][6] The stereogenicity of its carbon atoms is a critical feature that medicinal chemists leverage to optimize drug candidates for specific enantioselective protein binding.[5][6]

-

Physicochemical Properties: The nitrogen atom within the ring can act as a hydrogen bond donor (as an N-H group) or acceptor, facilitating crucial interactions with protein active sites.[7] Furthermore, the pyrrolidine scaffold often enhances aqueous solubility and can improve other pharmacokinetic properties, such as membrane permeability and metabolic stability.[7]

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization.[3]

This guide provides a comprehensive overview of substituted pyrrolidine compounds, delving into stereoselective synthesis strategies, exploring their vast pharmacological landscape, and presenting detailed experimental insights to empower researchers in their drug discovery endeavors.

Part 1: Strategic Synthesis of Substituted Pyrrolidines

The synthesis of optically pure substituted pyrrolidines is a cornerstone of modern medicinal chemistry. The demand for enantiomerically pure drugs has driven the development of sophisticated and highly selective synthetic methods.[4] These strategies can be broadly categorized into two main approaches: the functionalization of pre-existing chiral pyrrolidine rings and the de novo construction of the ring via stereoselective cyclization reactions.[4][8]

The Chiral Pool Approach: Functionalization of Proline and its Derivatives

Nature provides an excellent starting point for chiral pyrrolidines in the form of the amino acid proline and its derivatives, such as 4-hydroxyproline. This "chiral pool" approach is a robust and common strategy for synthesizing a wide range of pyrrolidine-containing drugs.[4]

A prime example is the synthesis of Avanafil , a phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction. The synthesis commences with the reduction of (S)-proline to (S)-prolinol, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4] The resulting chiral alcohol is then condensed with a carboxylic acid to yield the final drug.[4]

Experimental Protocol: Synthesis of (S)-prolinol from (S)-proline

Causality: The choice of a strong reducing agent like LiAlH₄ is critical for the direct reduction of the carboxylic acid moiety of proline to a primary alcohol without affecting the stereocenter. The reaction must be performed under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Methodology:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition: A solution of (S)-proline in anhydrous THF is added dropwise to the stirred suspension at 0 °C. Caution is advised as the reaction is exothermic.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath.

-

Workup: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude (S)-prolinol is purified by distillation under vacuum to yield a colorless oil.

De Novo Synthesis: Stereoselective Cyclization Strategies

Constructing the pyrrolidine ring from acyclic precursors offers immense flexibility, allowing for the introduction of diverse substituents and pharmacophore groups during the ring-forming step itself.[4] Among the most powerful methods for this approach are 1,3-dipolar cycloaddition reactions and various intramolecular cyclization cascades.

1.3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient and atom-economical method for synthesizing substituted pyrrolidines. The development of catalytic, enantioselective versions of this reaction has been a significant breakthrough, enabling access to a wide range of chiral pyrrolidine structures.[9]

Diagram: General Workflow for Catalytic Asymmetric 1,3-Dipolar Cycloaddition

Caption: Workflow for enantioselective pyrrolidine synthesis.

Intramolecular Cyclization

Intramolecular reactions of acyclic precursors are also a powerful tool. For instance, the antibiotic Anisomycin can be synthesized via a stereoselective pathway involving the ozonolysis of an oxazine precursor, which opens the ring to form an aminoaldehyde.[4] This intermediate then undergoes a spontaneous intramolecular cyclization to form the desired substituted pyrrolidine core.[4] This method highlights how complex stereochemical information can be relayed from a starting material to the final product through carefully designed reaction sequences.

Part 2: The Broad Pharmacological Spectrum of Pyrrolidine Compounds

The structural versatility of the pyrrolidine scaffold has led to its incorporation into drugs targeting a vast range of diseases.[1][2] The following sections highlight key therapeutic areas where substituted pyrrolidines have made a significant impact.

Antiviral Agents: A Modern Success Story

One of the most significant recent impacts of pyrrolidine-containing drugs has been in the treatment of viral infections, particularly Hepatitis C (HCV).[4][7] Many potent HCV protease and polymerase inhibitors feature a pyrrolidine or a fused-pyrrolidine system, which is often derived from proline.[7][10]

-

HCV NS3/4A Protease Inhibitors: Drugs like Telaprevir and Boceprevir incorporate fused pyrrolidine backbones that are critical for binding to the enzyme's active site.[7][10]

-

HCV NS5A Inhibitors: A large number of NS5A polymerase inhibitors, including Daclatasvir , Velpatasvir , and Pibrentasvir , contain complex pyrrolidine structures.[7][10]

The compound Pyrrolidine Dithiocarbamate (PDTC) has also demonstrated potent in vitro antiviral activity against human rhinoviruses (the common cold) and poliovirus by interfering with viral protein expression.[11] It has also been shown to inhibit the replication and transcription of the influenza virus.[12]

| Drug Name | Class | Target Virus | Mechanism of Action |

| Telaprevir | Protease Inhibitor | Hepatitis C Virus (HCV) | Inhibits the NS3/4A serine protease, preventing viral replication.[10] |

| Daclatasvir | Polymerase Inhibitor | Hepatitis C Virus (HCV) | Inhibits the NS5A protein, which is essential for viral RNA replication.[7] |

| Pibrentasvir | Polymerase Inhibitor | Hepatitis C Virus (HCV) | A potent inhibitor of the NS5A protein, disrupting viral assembly.[10] |

| Remdesivir | Nucleoside Analog | Broad-spectrum (inc. Coronaviridae) | An adenosine triphosphate analog that inhibits viral RNA polymerases.[10] |

Anticancer Agents: Targeting Cell Proliferation

Substituted pyrrolidines are integral to several anticancer therapies, acting through diverse mechanisms.

-

Tyrosine Kinase Inhibitors (TKIs): Sunitinib , an FDA-approved drug for renal cell carcinoma, features a pyrrolidine ring. It functions by inhibiting multiple receptor tyrosine kinases (RTKs), thereby blocking cellular signaling pathways crucial for tumor growth and angiogenesis.[10] Futibatinib , approved in 2022, is an FGFR-4 inhibitor also containing the scaffold.[1]

-

DNA and Protein Synthesis Inhibitors: The natural product Anisomycin is an antibiotic that inhibits protein synthesis and has shown potential antitumor activity against human tumor cell lines.[1]

-

Enzyme Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic carbohydrate transition states and act as glycosidase inhibitors, which is an emerging strategy for anticancer drug development.[5]

Recent research has focused on synthesizing novel spirooxindole pyrrolidine derivatives and evaluating their cytotoxic effects against various cancer cell lines, such as A549 (lung carcinoma).[13][14]

Central Nervous System (CNS) Disorders

The ability of certain pyrrolidine-containing molecules to cross the blood-brain barrier (BBB) has made them valuable scaffolds for CNS-active drugs.[7]

-

Anticonvulsants/Antiepileptics: The racetam class of drugs, such as Aniracetam , contains a pyrrolidone ring and is used to treat cognitive disorders and dementia.[4] Ethosuximide is another well-known antiepileptic drug featuring a pyrrolidine-2,5-dione core.[1]

-

Antipsychotics: Drugs like Sulpiride and Remoxipride are pyrrolidine-containing o-anisamides used in the treatment of psychosis. Their ability to cross the BBB is facilitated by the formation of an intramolecular hydrogen bond.[7]

-

Psychedelics for Mental Illness: Novel 3-pyrrolidineindole derivatives are being investigated as serotonergic (5-HT2A) agonists for treating depression and PTSD.[15]

Diagram: Pyrrolidine Scaffold in CNS Drug Action

Caption: Mechanism of CNS-active pyrrolidine drugs.

Other Key Therapeutic Areas

The application of substituted pyrrolidines extends to numerous other fields:

-

Antihypertensive Agents: Captopril and Enalapril are landmark angiotensin-converting enzyme (ACE) inhibitors that revolutionized the treatment of hypertension.[1]

-

Antidiabetic Agents: Polyhydroxylated pyrrolidines are being developed as dual inhibitors of α-glucosidase and aldose reductase, enzymes implicated in diabetes.[1][5] These "aza-sugars" act as carbohydrate mimetics.[5]

-

Anticholinergic Agents: Darifenacin blocks the M3 muscarinic acetylcholine receptor and is used to treat urinary incontinence.[4]

-

Antihistamines: The drug Clemastine is a well-known antihistaminic agent built around a pyrrolidine core.[1]

Part 3: Causality, Liabilities, and Future Directions

The "Why": Understanding Structure-Activity Relationships

The success of the pyrrolidine scaffold is not accidental; it stems from its inherent structural properties. The non-planar ring conformation provides a 3D structure that can be more effective in exploring pharmacological space compared to flat aromatic rings.[5] The choice and stereochemistry of substituents on the ring can "lock" it into a specific conformation, thereby fine-tuning its binding affinity and selectivity for a particular biological target.[5] For instance, substitutions at the N1, 3rd, and 5th positions have been shown to be critical for optimizing the biological activity of antidiabetic and anticancer agents.[16]

A Note on Potential Liabilities

While highly valuable, the pyrrolidine motif is not without potential drawbacks. The ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[7] This bioactivation can lead to the formation of reactive iminium ions or aminoaldehydes, which are electrophilic species that have the potential to covalently bind to macromolecules like proteins and DNA, leading to toxicity or genotoxicity.[7] While this is not a universal issue for all pyrrolidine-containing drugs, it is a critical parameter to evaluate during preclinical safety and metabolism studies.

Future Perspectives

The exploration of substituted pyrrolidines in drug discovery is far from over. New synthetic methods continue to emerge, offering more efficient and greener routes to these valuable compounds.[5][17] Areas of active research include:

-

Novel Catalytic Systems: The development of new chiral catalysts for asymmetric synthesis will enable even more precise control over the stereochemical outcome of reactions.[18]

-

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions are providing novel, mild, and efficient ways to construct and functionalize pyrrolidine rings.[17]

-

Multifunctional Drugs: Given the shared pathological mechanisms between diseases like diabetes and cancer (e.g., inflammation, oxidative stress), there is growing interest in developing multifunctional pyrrolidine derivatives that can target pathways common to both conditions.[16]